Bradanicline hydrochloride
CAS No.: 1111941-90-2
Cat. No.: VC0521941
Molecular Formula: C22H24ClN3O2
Molecular Weight: 397.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111941-90-2 |
|---|---|
| Molecular Formula | C22H24ClN3O2 |
| Molecular Weight | 397.9 g/mol |
| IUPAC Name | N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C22H23N3O2.ClH/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15;/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26);1H/t18-,21+;/m0./s1 |
| Standard InChI Key | ISPRRZDPZDVHLE-OZYANKIXSA-N |
| Isomeric SMILES | C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4.Cl |
| SMILES | O=C(C1=CC2=CC=CC=C2O1)N[C@H]3[C@H](CC4=CC=CN=C4)N5CCC3CC5.[H]Cl |
| Canonical SMILES | C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4.Cl |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Bradanicline hydrochloride is the hydrochloride salt form of bradanicline, a selective full agonist for the alpha7 neuronal nicotinic receptor subtype. Originally developed under the code names ATA-101 and TC-5619, this compound possesses distinct chemical characteristics that contribute to its pharmacological activity .
Basic Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O2.ClH (or C22H24ClN3O2) |
| Molecular Weight | 397.9 g/mol |
| CAS Registry Number | 1111941-90-2 |
| UNII Identifier | D266D7TY9B |
| Stereochemistry | Absolute |
| Defined Stereocenters | 2/2 |
| E/Z Centers | 0 |
| Charge | 0 |
The compound features a complex structure with specific stereochemistry that plays a critical role in its receptor-binding properties and biological activity .
Structural Representation
Bradanicline hydrochloride can be represented by its SMILES notation:
Cl.O=C(N[C@@H]1C2CCN(CC2)[C@H]1CC3=CN=CC=C3)C4=CC5=C(O4)C=CC=C5
The compound's InChIKey is ISPRRZDPZDVHLE-OZYANKIXSA-N, which serves as a unique identifier in chemical databases .
Pharmacological Mechanism
The primary pharmacological action of bradanicline hydrochloride is its selective full agonism at the alpha7 neuronal nicotinic receptor (alpha7 NNR) subtype .
Receptor Interaction
Bradanicline hydrochloride interacts specifically with the alpha7 subunit of neuronal nicotinic acetylcholine receptors. This interaction modulates receptor activity, potentially affecting multiple downstream neurological pathways .
Biological Function and Therapeutic Implications
Research indicates that alpha7 NNR is associated with various biological functions. Notably, animal studies have demonstrated that this receptor serves as an essential regulator of:
-
Inflammation arising from injury or infection
-
Cognitive functions
-
Neuroprotection (protecting neuronal cells from deterioration and death)
These biological functions suggest potential therapeutic applications across multiple neurological and inflammatory conditions, explaining the range of indications explored in clinical development .
Development History
The development journey of bradanicline hydrochloride spans several pharmaceutical companies and therapeutic areas, with varying degrees of success across different indications.
Origin and Early Development
The compound was originally developed by Targacept, which later collaborated with AstraZeneca to explore its potential for treating schizophrenia and attention deficit disorder. Initial results were promising, with successful completion of Phase I clinical trials .
Development Timeline
| Year | Development Milestone |
|---|---|
| Prior to 2011 | Development by Targacept; completion of Phase I trials |
| May 2011 | AstraZeneca declined to exercise licensing rights |
| September 2012 | Targacept ended development for ADHD in adults |
| Late 2013 | Discontinued for Alzheimer's disease and cognitive impairment in schizophrenia |
| November 2018 | First patient treated in Phase 2 trials for chronic cough by Attenua, Inc. |
This timeline reflects the shifting focus of development efforts as clinical evidence accumulated regarding the compound's efficacy in different indications .
Clinical Trials and Therapeutic Applications
Bradanicline hydrochloride has been investigated in multiple clinical trials across several therapeutic areas, with varying results that have shaped its development trajectory.
Respiratory Applications
More recently, development has shifted toward respiratory indications:
In November 2018, Attenua, Inc. announced that the first patient had been treated in a Phase 2 clinical trial investigating bradanicline for chronic cough. This randomized, double-blind, dose-escalation, crossover study was designed to test efficacy and safety in up to 49 patients with refractory chronic cough, defined as a cough persisting for eight weeks or more .
Clinical Trial Design
The Phase 2 chronic cough trial utilized a sophisticated design:
-
Randomized, double-blind, dose-escalation, crossover study
-
Up to 49 patients with refractory chronic cough
-
Patients received either escalating doses of drug or matching placebo for three weeks
-
Followed by a 14-day washout period
-
Then crossover to the opposite treatment for three weeks
-
Cough frequency assessed with an objective cough recording device every seven days
Pharmaceutical Formulation and Administration
Dosage Form
Bradanicline hydrochloride has been administered in clinical trials as film-coated tablets .
Administration
The route of administration in clinical trials has been oral, with varying dosage regimens depending on the specific trial and indication .
Dosing Strategy
In the chronic cough trial specifically, a randomized crossover design was employed using three different doses of bradanicline administered orally once daily (QD) .
Current Status and Future Perspectives
Development Status
As of the most recent information available, bradanicline hydrochloride development has been discontinued for several initial indications (schizophrenia, Alzheimer's disease, ADHD) following unfavorable or inconclusive clinical trial results .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume